![molecular formula C11H17FNO3P B14264504 Diethyl [amino(4-fluorophenyl)methyl]phosphonate CAS No. 135473-59-5](/img/structure/B14264504.png)
Diethyl [amino(4-fluorophenyl)methyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [amino(4-fluorophenyl)methyl]phosphonate is an organophosphorus compound that contains a phosphonate group attached to a fluorinated aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [amino(4-fluorophenyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate fluorinated aromatic amine under controlled conditions. One common method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The use of microwave irradiation or ultrasound can enhance reaction rates and yields . Additionally, the reaction conditions are optimized to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
Diethyl [amino(4-fluorophenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination or other halogenating agents.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides or phosphines.
Substitution: Halogenated derivatives or other substituted products.
科学的研究の応用
Diethyl [amino(4-fluorophenyl)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe or inhibitor due to its ability to interact with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antiviral agent.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.
作用機序
The mechanism of action of diethyl [amino(4-fluorophenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes or proteins. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates . Additionally, the fluorinated aromatic ring can enhance binding affinity and specificity to target molecules.
類似化合物との比較
Similar Compounds
- Diethyl (4-chlorophenyl)aminomethylphosphonate
- Diethyl (4-methoxyphenyl)aminomethylphosphonate
- Diethyl [(4-chlorophenyl)amino]-3-phenylallylphosphonate
Uniqueness
Diethyl [amino(4-fluorophenyl)methyl]phosphonate is unique due to the presence of the fluorine atom on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.
特性
CAS番号 |
135473-59-5 |
|---|---|
分子式 |
C11H17FNO3P |
分子量 |
261.23 g/mol |
IUPAC名 |
diethoxyphosphoryl-(4-fluorophenyl)methanamine |
InChI |
InChI=1S/C11H17FNO3P/c1-3-15-17(14,16-4-2)11(13)9-5-7-10(12)8-6-9/h5-8,11H,3-4,13H2,1-2H3 |
InChIキー |
ASRNSOADKDPTME-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)F)N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]butan-1-amine](/img/structure/B14264429.png)
![5-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-3-nitrophenyl}-1H-imidazole](/img/structure/B14264447.png)
![3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine](/img/structure/B14264450.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(2-ethoxyphenyl)-1,3,4-oxadiazole]](/img/structure/B14264457.png)
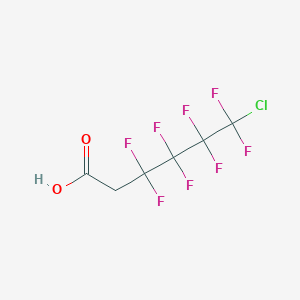
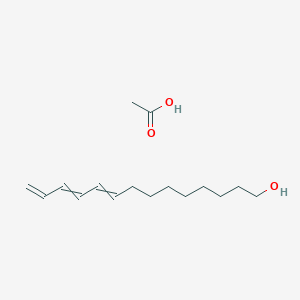

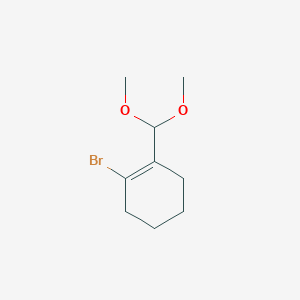

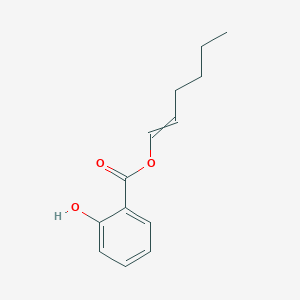
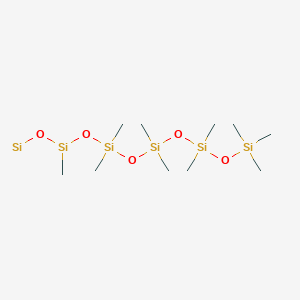
![Acetamide, n-[2-(5-bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)ethyl]-](/img/structure/B14264492.png)
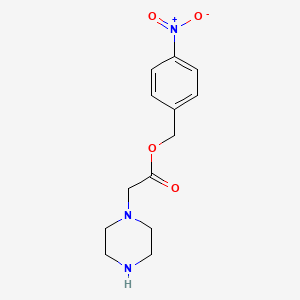
![3-[(3-Dodecyloxiran-2-YL)oxy]propane-1,2-diol](/img/structure/B14264534.png)
